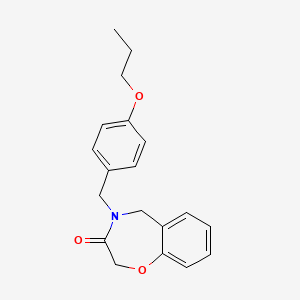
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as PBOX-15, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazepines and has been shown to have a variety of biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 4-propoxybenzaldehyde with 2-aminophenol to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one, which is then cyclized to form the desired product.
Starting Materials
4-propoxybenzaldehyde, 2-aminophenol, acetic anhydride, sodium acetate, ethanol, sulfuric acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 4-propoxybenzaldehyde (1.0 equiv) and 2-aminophenol (1.2 equiv) in ethanol and add acetic anhydride (1.2 equiv) and sodium acetate (1.2 equiv). Stir the mixture at room temperature for 24 hours to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one., Step 2: Dissolve the oxazolidinone product from step 1 in sulfuric acid and heat the mixture to reflux for 2 hours to form the cyclized product, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one., Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound.
作用機序
The mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may lead to the accumulation of misfolded or damaged proteins, which can trigger apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
In addition to its anticancer and anti-inflammatory properties, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to induce the expression of heat shock proteins, which play a protective role in cells under stress.
実験室実験の利点と制限
One advantage of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its selectivity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its relatively low potency compared to other proteasome inhibitors, such as bortezomib.
将来の方向性
There are several future directions for research on 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of interest is the study of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its effects on various cellular processes.
科学的研究の応用
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-11-22-17-9-7-15(8-10-17)12-20-13-16-5-3-4-6-18(16)23-14-19(20)21/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHRFWMIHSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

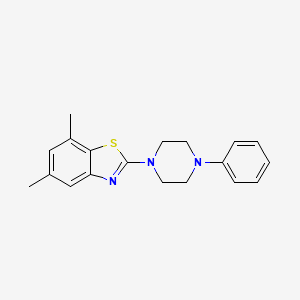
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)
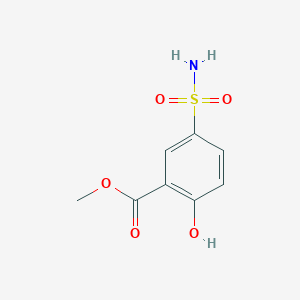
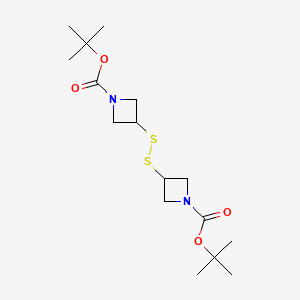
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)

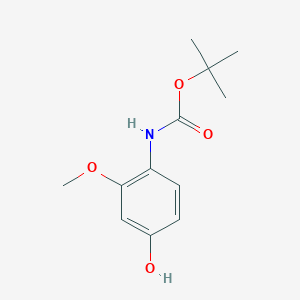
![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)
![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)